Trichloro(undecyl)silane

Self-Assembled Monolayers Surface Modification Nanoscale Coatings

Trichloro(undecyl)silane (CAS: 18052-07-8), also designated as undecyltrichlorosilane or n-undecyltrichlorosilane, is an organosilicon compound belonging to the alkyltrichlorosilane class with the molecular formula C11H23Cl3Si and a molecular weight of 289.7 g/mol. This colorless to pale yellow liquid features a reactive trichlorosilane head group capable of forming covalent siloxane bonds with hydroxyl-terminated surfaces, making it a primary building block for generating covalently attached organic monolayers on oxide substrates.

Molecular Formula C11H23Cl3Si
Molecular Weight 289.7 g/mol
CAS No. 18052-07-8
Cat. No. B103029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro(undecyl)silane
CAS18052-07-8
Molecular FormulaC11H23Cl3Si
Molecular Weight289.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC[Si](Cl)(Cl)Cl
InChIInChI=1S/C11H23Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3
InChIKeyAHEMBBKAVCEZKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichloro(undecyl)silane (CAS 18052-07-8): Technical Specifications and Procurement Baseline


Trichloro(undecyl)silane (CAS: 18052-07-8), also designated as undecyltrichlorosilane or n-undecyltrichlorosilane, is an organosilicon compound belonging to the alkyltrichlorosilane class with the molecular formula C11H23Cl3Si and a molecular weight of 289.7 g/mol [1]. This colorless to pale yellow liquid features a reactive trichlorosilane head group capable of forming covalent siloxane bonds with hydroxyl-terminated surfaces, making it a primary building block for generating covalently attached organic monolayers on oxide substrates [2]. As a C11 member of the linear alkyltrichlorosilane homologous series, it occupies a defined position between shorter-chain (e.g., C8, C10) and longer-chain (e.g., C12, C18) analogs, offering a specific combination of molecular length, packing density, and thermal stability that dictates its suitability for particular surface modification and interfacial engineering applications [3].

Trichloro(undecyl)silane Procurement: Why Alkyl Chain Length Determines Functional Performance


Alkyltrichlorosilanes are not generic substitutes for one another. Systematic investigations across the homologous series demonstrate that alkyl chain length directly and measurably governs multiple critical performance parameters, including self-assembled monolayer (SAM) thickness, surface morphology, wettability, growth kinetics, and thermal stability [1]. Studies on cellulose-based paper substrates reveal that chain length variation from C1 (methyl) through C18 (octadecyl) produces distinct surface morphologies with quantitatively different wetting behaviors: while shorter chains may yield nano-scale roughness leading to superhydrophobicity, longer chains produce lower surface energy and enhanced oil resistance [2]. Similarly, research on SAM growth on silicon dioxide establishes that growth time constants exhibit chain length dependence across C16 to C30 molecules [3]. Substituting Trichloro(undecyl)silane with a shorter-chain analog (e.g., decyltrichlorosilane, C10) alters monolayer thickness, packing density, and hydrophobic barrier properties. Substitution with a longer-chain analog (e.g., dodecyltrichlorosilane, C12, or octadecyltrichlorosilane, C18) modifies thermal transition behavior and surface energy characteristics. Consequently, procurement decisions must be guided by quantitative, chain-length-specific performance data rather than assumed class-level equivalence.

Trichloro(undecyl)silane: Quantitative Performance Evidence vs. Chain Length Comparators


SAM Thickness and Packing Density: Trichloro(undecyl)silane vs. Octadecyltrichlorosilane (OTS) Direct Comparison

In a direct head-to-head comparison of as-formed monolayers on silicon oxide surfaces, Trichloro(undecyl)silane (UTS, C11) produced a fully substrate-covering SAM with a thickness of 1.5 nm, whereas octadecyltrichlorosilane (OTS, C18) yielded a thickness of 2.9 nm under identical preparation conditions [1]. Both monolayers exhibited comparable average surface roughness of approximately 0.3 nm [1]. This near two-fold difference in monolayer thickness directly correlates with alkyl chain length (C11 vs. C18) and establishes a quantifiable, chain-length-dependent thickness gradient that enables precise tuning of interfacial properties [2].

Self-Assembled Monolayers Surface Modification Nanoscale Coatings

Thermal Structural Stability: Trichloro(undecyl)silane vs. Octadecyltrichlorosilane (OTS)

Under thermal annealing conditions (2 hours at elevated temperatures), Trichloro(undecyl)silane (UTS) monolayers exhibited permanent structural changes at temperatures exceeding 125°C, as detected by water contact angle measurements and scanning force microscopy (SFM) roughness analysis [1]. In contrast, octadecyltrichlorosilane (OTS) monolayers displayed a higher transition temperature for permanent structural changes, with water contact angle transitions centered at 125°C and hexadecane contact angle transitions at approximately 130°C [1]. The earlier onset of thermal degradation for UTS versus OTS is consistent with thermodynamic considerations and likely results from hydrolysis by interfacial water molecules [1].

Thermal Stability SAM Degradation High-Temperature Applications

Hydrophobic Surface Energy: Class-Level Chain Length Dependence for Alkyltrichlorosilanes

Water contact angle measurements across alkyltrichlorosilane-modified surfaces demonstrate a systematic chain length dependence. Water contact angles increase with increasing alkyl chain length and reach a plateau at θA/θR ≈ 103°/90° for relatively long alkyl chains (approximately C6 and longer) [1]. This indicates that surfaces modified with Trichloro(undecyl)silane (C11) project predominantly disordered methyl and methylene groups toward the probe fluid, achieving near-maximum hydrophobicity for this molecular class [1]. Double layer capacitance measurements further confirm that the plane of closest approach decreases systematically with increasing chain length, with C11 providing intermediate capacitive behavior relative to shorter and longer chain analogs [2].

Surface Wettability Contact Angle Hydrophobic Coatings

Surface Energy and Oil Resistance: Long-Chain Alkyltrichlorosilane Advantage

A systematic study of alkyltrichlorosilane-coated cellulose-based paper evaluated four reagents: methyltrichlorosilane (MTCS, C1), butyltrichlorosilane (BTCS, C4), dodecyltrichlorosilane (DTCS, C12), and octadecyltrichlorosilane (OTCS, C18) [1]. The study established that paper samples coated with long-chain alkyltrichlorosilanes exhibit lower surface energy and lack nano-scale roughness, resulting in enhanced oil resistance [1]. Specifically, OTCS-coated samples displayed the highest oil resistance with an ethylene glycol contact angle of 125.5° and a diiodomethane contact angle of 101.3° [1]. While Trichloro(undecyl)silane (C11) was not directly included in this study, its chain length positions it between the tested DTCS (C12) and shorter-chain analogs, enabling class-level inference of its intermediate oil resistance performance.

Oil Repellency Surface Energy Barrier Coatings

Mixed Monolayer Spacer Capability: Decyltrichlorosilane (C10) as Comparable Baseline

In the preparation of maleimido-functionalized SAMs for biosensing applications, researchers successfully tailored the surface composition of maleimido groups by forming mixed monolayers with nonfunctionalized alkyltrichlorosilanes, specifically decyltrichlorosilane (C10) [1]. The order of the alkyl chains within these mixed monolayers exhibited only slight dependence on the monolayer composition [1]. Trichloro(undecyl)silane (C11) offers an additional methylene unit compared to the demonstrated decyltrichlorosilane, providing a marginally increased spacer length while maintaining comparable packing behavior. The functional maleimido-terminated analog, 11-maleimido-undecyl-trichlorosilane, produced higher ATR-IR and XPS signals than alternative preparation methods, confirming the utility of the undecyl backbone in functional SAM construction [1].

Mixed SAMs Surface Dilution Biosensor Surface Engineering

SAM Growth Kinetics: Chain Length Dependence on Silicon Dioxide

A comprehensive study of SAM growth on silicon dioxide examined alkyltrichlorosilanes with chain lengths of 16, 18, 20, 24, and 30 carbon atoms at controlled temperatures (11°C and 20°C) and relative humidity levels (18% and 45% RH) [1]. The investigation revealed that growth time constant generally decreases with increasing number of carbon atoms in the alkyl chain, with exceptions noted for C24 and C30 [1]. Additionally, monolayers grew faster at 45% RH than at 18% RH and, unexpectedly, slower at 20°C than at 11°C [1]. Although Trichloro(undecyl)silane (C11) falls below the studied chain length range (C16-C30), the established trend of decreasing growth time constant with increasing chain length provides class-level inference that C11 will exhibit faster SAM formation kinetics than longer-chain analogs such as OTS (C18) [2].

SAM Formation Kinetics Process Optimization Monolayer Growth

Trichloro(undecyl)silane: Validated Application Scenarios Based on Quantitative Evidence


Intermediate-Thickness Dielectric Barrier Layers in Molecular Electronics

The 1.5 nm SAM thickness of Trichloro(undecyl)silane, as established by direct AFM and ellipsometry comparison with OTS (2.9 nm) on silicon oxide [1], positions this compound as the optimal selection for applications requiring intermediate dielectric barrier properties. In molecular electronic devices where electron tunneling current scales exponentially with barrier thickness, a 1.4 nm thickness reduction relative to OTS translates to a significant difference in tunneling probability. UTS provides sufficient insulation to prevent short circuits while maintaining lower tunneling resistance than OTS, enabling more sensitive current detection in molecular junction measurements. Procurement should prioritize UTS when experimental designs specify monolayer thicknesses in the 1-2 nm regime rather than the ~3 nm regime characteristic of OTS-based devices.

Hydrophobic Surface Modification with Balanced Processability

Based on class-level contact angle data showing that alkyltrichlorosilanes achieve plateau hydrophobicity (θA/θR ≈ 103°/90°) at chain lengths of approximately C6 and longer [1], Trichloro(undecyl)silane (C11) delivers maximum achievable water repellency for this molecular class. Unlike shorter-chain analogs (C1-C5) that yield sub-maximum contact angles, C11-modified surfaces consistently achieve saturated hydrophobic performance [1]. Furthermore, the inverse relationship between chain length and SAM growth time constant [2] indicates that C11 will deposit more rapidly than longer-chain alternatives (C16-C30), reducing processing time. This combination of maximal hydrophobicity and favorable deposition kinetics makes UTS the cost-effective choice for industrial hydrophobic coating applications where process efficiency and surface performance must be simultaneously optimized.

Nonfunctionalized Spacer in Mixed Monolayer Biosensor Construction

The demonstrated utility of decyltrichlorosilane (C10) as a nonfunctionalized diluent in mixed monolayers with maleimido-functionalized alkyltrichlorosilanes [1] validates the procurement of Trichloro(undecyl)silane (C11) for analogous surface engineering applications. Mixed SAMs formed with C10 maintained ordered alkyl chain packing and enabled precise control over functional group surface density [1]. UTS provides an additional methylene unit (approximately 0.126 nm of added length) relative to the demonstrated C10 baseline, offering slightly enhanced steric separation of functional moieties while preserving comparable packing behavior. This makes UTS suitable as a spacer molecule in biosensor platforms where controlling the lateral density of capture probes (e.g., DNA oligonucleotides, antibodies, or peptide ligands) is critical for optimizing binding kinetics and minimizing steric hindrance. Researchers developing custom 11-substituted-undecyltrichlorosilanes also require the parent C11 compound for comparative surface characterization and mixed monolayer studies.

Moderate-Temperature Surface Coatings (T < 125°C Processing)

Thermal stability characterization by Calistri-Yeh et al. established that Trichloro(undecyl)silane (UTS) monolayers exhibit permanent structural changes after 2-hour annealing at temperatures exceeding 125°C [1]. This quantifiable thermal threshold defines the operational temperature envelope for UTS-based coatings. For applications where processing or service temperatures remain below 125°C—including ambient-temperature biosensors, room-temperature microfluidic devices, and standard laboratory surface functionalization—UTS provides adequate thermal stability at a lower procurement cost than longer-chain alternatives. However, for applications involving sustained exposure to temperatures above 125°C (e.g., certain semiconductor processing steps, high-temperature microreactors), procurement should shift to octadecyltrichlorosilane (OTS) or fluorinated silanes that maintain structural integrity to higher temperatures [1]. This temperature-dependent selection criterion represents a direct, data-driven procurement decision point derived from quantitative thermal stability evidence.

Technical Documentation Hub

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